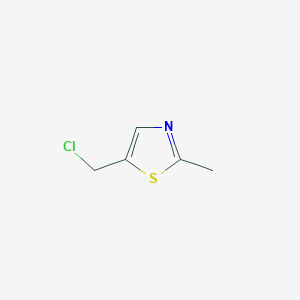

5-(Chloromethyl)-2-methyl-1,3-thiazole

Description

Overview of Thiazole (B1198619) Heterocycles in Organic and Medicinal Chemistry

Thiazoles are a class of five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom within their aromatic ring. This structural motif is a cornerstone in organic and medicinal chemistry due to its presence in a vast array of biologically active molecules. The thiazole ring is a key component of vitamin B1 (thiamine), which is essential for glucose metabolism.

In the realm of pharmaceuticals, the thiazole nucleus is a privileged scaffold, meaning it is a structural framework that is frequently found in bioactive compounds. Its prevalence is attributed to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic accessibility. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous therapeutic agents.

The Role of Halogenated Thiazole Derivatives in Synthetic and Biological Contexts

The introduction of halogen atoms, such as chlorine, into the thiazole ring or its substituents significantly influences the compound's physicochemical properties and reactivity. Halogenated thiazole derivatives are crucial intermediates in organic synthesis. The presence of a halogen, particularly on a side chain like the chloromethyl group in 5-(chloromethyl)-2-methyl-1,3-thiazole, provides a reactive handle for further chemical modifications. This reactivity allows for the facile introduction of various functional groups through nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.

From a biological perspective, halogenation can enhance the potency and selectivity of drug candidates. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. Furthermore, the lipophilicity of a molecule can be fine-tuned through halogenation, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Structure-activity relationship (SAR) studies of various thiazole-based compounds have often highlighted that the presence and position of a halogen atom are critical for their biological activity. For instance, the substitution of a halogen at specific positions on the thiazole or an associated phenyl ring has been shown to be important for the antimicrobial and anticonvulsant activities of certain derivatives. nih.gov

Research Trajectory of this compound and Analogs in Academic Inquiry

While extensive, dedicated research focusing solely on the biological properties of this compound is not widely documented in publicly available literature, its significance is primarily understood through its role as a key synthetic intermediate in both academic and industrial research. Its structural analog, 2-chloro-5-(chloromethyl)thiazole, is a well-documented intermediate in the production of certain agrochemicals. nih.gov This highlights the industrial relevance of the chloromethylthiazole scaffold.

The research trajectory of this compound and its analogs is therefore intrinsically linked to the synthesis of more complex molecules with potential applications in various fields. For example, the analog 5-(chloromethyl)-4-ethyl-2-methyl-1,3-thiazole (B1293051) is noted for its use as an intermediate in the synthesis of more elaborate organic molecules and has been investigated for its potential in the development of pharmaceutical compounds. The reactive chloromethyl group is a key feature that allows for the derivatization of the thiazole core, leading to the creation of libraries of compounds for biological screening.

Academic inquiry into compounds like this compound often revolves around the development of novel synthetic methodologies and the exploration of the chemical space around the thiazole core. The synthesis of various derivatives from this intermediate allows researchers to probe the structure-activity relationships of new chemical entities, contributing to the broader understanding of how thiazole-based compounds interact with biological systems. The utility of lithiated α-chloroalkylheterocycles, including chloromethylthiazoles, in stereoselective synthesis further underscores the importance of this class of compounds in modern organic chemistry. eurekaselect.com

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRPDSWALNDCIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63140-11-4 | |

| Record name | 5-(chloromethyl)-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 5 Chloromethyl 2 Methyl 1,3 Thiazole

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The primary site of reactivity in 5-(chloromethyl)-2-methyl-1,3-thiazole is the chloromethyl group. The chlorine atom, being a good leaving group, is readily displaced by a wide variety of nucleophiles. This reactivity is characteristic of benzylic-like halides, where the adjacent thiazole (B1198619) ring stabilizes the transition state of the SN2 reaction or any potential carbocationic intermediate in an SN1 pathway.

This facile substitution is a cornerstone of its utility in synthesis, allowing for the introduction of diverse functional groups at the 5-position of the 2-methylthiazole (B1294427) core. For instance, it is a key intermediate in the synthesis of other valuable thiazole derivatives. A notable example is its conversion to 5-hydroxymethylthiazole, which can be achieved by first displacing the chloride with a formate (B1220265) anion, followed by hydrolysis of the resulting ester. semanticscholar.org The versatility of this reaction extends to a broad range of nucleophiles, enabling the synthesis of ethers, thioethers, amines, azides, and carbon-extended structures.

Below is an interactive data table summarizing representative nucleophilic substitution reactions involving the chloromethyl group.

| Nucleophile (Nu) | Reagent Example | Product Structure | Product Class |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | R-CH₂OH | Alcohol |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | R-CH₂OR' | Ether |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | R-CH₂SR' | Thioether |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | R-CH₂CN | Nitrile |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | R-CH₂N₃ | Azide |

| Amine (R'NH₂) | Ammonia (NH₃), Piperidine | R-CH₂NHR' | Amine |

| Carboxylate (R'COO⁻) | Sodium Acetate (CH₃COONa) | R-CH₂OCOR' | Ester |

| Malonate Ester Enolate | Diethyl Malonate/Base | R-CH₂CH(COOEt)₂ | Substituted Malonate |

| (R represents the 2-methyl-1,3-thiazol-5-yl moiety) |

Electrophilic Substitution and Functionalization of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, but its reactivity towards electrophiles is lower than that of benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. The electron density distribution in the thiazole ring generally favors electrophilic attack at the C5 position. pharmaguideline.com However, in this compound, the C5 position is already substituted.

The existing substituents—the electron-donating methyl group at C2 and the slightly deactivating chloromethyl group at C5—direct incoming electrophiles to the remaining unsubstituted position, C4. The methyl group at the C2 position particularly helps to activate the ring for electrophilic substitution. pharmaguideline.com Therefore, reactions such as nitration, halogenation, and sulfonation are expected to occur at the C4 position. For example, the nitration of 2,5-dimethylthiazole (B1293674) has been shown to yield the 4-nitro derivative, providing a strong precedent for the regioselectivity of electrophilic attack on 2,5-disubstituted thiazoles. semanticscholar.org

Common Electrophilic Substitution Reactions:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C4 position, yielding 4-nitro-5-(chloromethyl)-2-methyl-1,3-thiazole.

Halogenation: Treatment with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid or in a suitable solvent would lead to the formation of the 4-halo derivative.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group at the C4 position.

Friedel-Crafts Acylation/Alkylation: These reactions are generally less facile on thiazole rings compared to benzene but can be achieved under specific conditions to introduce alkyl or acyl groups at the C4 position.

Redox Chemistry: Oxidation and Reduction Pathways of the Thiazole Core

The thiazole core of this compound can participate in both oxidation and reduction reactions, although the ring itself is relatively stable. pharmaguideline.comslideshare.net

Oxidation: Oxidation of the thiazole ring can occur at either the nitrogen or sulfur heteroatom.

N-Oxidation: Treatment with oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid can lead to the formation of the corresponding thiazole N-oxide. wikipedia.org These N-oxides can be useful intermediates in further functionalization reactions. wikipedia.org

S-Oxidation: Oxidation at the sulfur atom can also occur, leading to non-aromatic thiazole sulfoxides or sulfones. wikipedia.org

Oxidative Ring-Opening: Under more vigorous oxidation conditions, such as with potassium permanganate (B83412) or magnesium monoperoxyphthalate (MMPP), the thiazole ring can undergo cleavage. slideshare.netscholaris.ca For instance, the oxidation of benzothiazoles with MMPP in the presence of an alcohol leads to a ring-opened sulfonate ester. scholaris.ca

Reduction: The aromatic thiazole ring is generally resistant to reduction. pharmaguideline.com

Catalytic Hydrogenation: The ring is stable towards catalytic hydrogenation with platinum catalysts under conditions that would typically reduce a benzene ring. pharmaguideline.com

Reductive Ring Cleavage: More potent reducing agents, particularly Raney nickel, can induce both reduction and desulfurization. slideshare.net This process leads to the cleavage of the thiazole ring, ultimately resulting in acyclic amine structures. slideshare.netyoutube.com For example, the reduction of 4-phenylthiazole (B157171) with Raney nickel yields 1-phenylethylamine. slideshare.net

Ring Transformations and Rearrangements in Thiazole Systems

The thiazole ring, while aromatic, can undergo several types of transformations and rearrangements under specific reaction conditions, leading to the formation of different heterocyclic systems.

Cycloaddition Reactions: Thiazoles can participate as dienes or dienophiles in cycloaddition reactions, although often requiring high temperatures due to the stability of the aromatic ring. wikipedia.org Diels-Alder reactions with alkynes can lead to the formation of a pyridine (B92270) ring after the extrusion of sulfur from the initial cycloadduct. wikipedia.org A formal [2+2] cycloaddition between a 2-aminothiazole (B372263) and dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been reported to proceed through several intermediates, including a 1,3-thiazepine, before ultimately extruding sulfur. wikipedia.org

Ring-Opening Reactions: As mentioned in the redox section, both strong oxidizing and reducing agents can cause the irreversible opening of the thiazole ring. slideshare.netscholaris.caresearchgate.net Additionally, the hydrolysis of reduced thiazole rings (thiazolidines) demonstrates a pathway for ring opening under hydrolytic conditions. acs.org

Ring Contraction: While less common for the thiazole ring itself, nucleophile-induced ring contraction has been observed in fused thiazine (B8601807) systems, transforming a six-membered thiazine ring into a five-membered thiazole ring. youtube.com This type of reactivity highlights the potential for skeletal rearrangements in more complex thiazole-containing structures.

Rearrangements to Other Heterocycles: Under certain conditions, thiazoles can rearrange to other isomeric heterocycles. For example, the transformation of thiazoles into imidazoles can be achieved through specific multi-step synthetic sequences, showcasing the potential for skeletal reorganization. durham.ac.uk

Strategies for Introducing Diverse Substituents at the Thiazole Positions

While the C2 and C5 positions of the thiazole ring in this compound are occupied, the C4 position remains a key target for introducing further diversity.

Electrophilic Substitution: As detailed in section 3.2, electrophilic aromatic substitution is a direct method for introducing substituents such as nitro, halo, and sulfo groups at the C4 position. semanticscholar.org

Metallation and Subsequent Quenching: A powerful strategy for functionalizing heterocycles is deprotonation with a strong base to form an organometallic intermediate, followed by reaction with an electrophile. In thiazole chemistry, the proton at the C2 position is the most acidic and is readily removed by strong bases like n-butyllithium. pharmaguideline.com While the C2 position is blocked in the target molecule, metallation at the C4 position, although more difficult, could potentially be achieved using directed metallation strategies or harsher conditions. If successful, the resulting 4-lithiated or 4-magnesiated thiazole could react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install a wide range of functional groups.

From Pre-functionalized Building Blocks: A common approach to accessing specifically substituted thiazoles is to construct the ring from appropriately functionalized starting materials. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a classic and versatile method. wikipedia.orgnih.gov To obtain a 2,4,5-trisubstituted thiazole, one could start with a thioamide (providing the N and C2-substituent) and a suitably substituted α-haloketone (providing the C4 and C5 substituents). This allows for the introduction of a desired group at the C4 position from the outset.

Advanced Spectroscopic and Structural Elucidation Techniques for Thiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including 5-(Chloromethyl)-2-methyl-1,3-thiazole. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the hydrogen atoms in the molecule. The methyl group protons (-CH₃) typically appear as a singlet in the upfield region of the spectrum. The chloromethyl group protons (-CH₂Cl) also present as a singlet, but at a more downfield position due to the deshielding effect of the adjacent chlorine atom. The single proton on the thiazole (B1198619) ring (H-4) gives rise to a singlet in the aromatic region, with its specific chemical shift influenced by the electronic environment of the heterocyclic ring. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The carbon of the methyl group (-CH₃) resonates at the highest field. The chloromethyl carbon (-CH₂Cl) appears further downfield. The carbons of the thiazole ring (C-2, C-4, and C-5) have characteristic chemical shifts in the aromatic region, which are influenced by the nitrogen and sulfur heteroatoms and the substituents. semanticscholar.org The quaternary carbon (C-2) attached to the methyl group and the carbon (C-5) bearing the chloromethyl group can be distinguished from the protonated carbon (C-4).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the assignments made from the 1D spectra by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC).

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₃ | ~2.7 | Singlet |

| ¹H | -CH₂Cl | ~4.8 | Singlet |

| ¹H | H-4 | ~7.5 | Singlet |

| ¹³C | -CH₃ | ~19 | - |

| ¹³C | -CH₂Cl | ~40 | - |

| ¹³C | C-4 | ~140 | - |

| ¹³C | C-5 | ~135 | - |

| ¹³C | C-2 | ~165 | - |

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to the various bonds within the molecule. cdnsciencepub.com

Key vibrational modes for thiazole and its derivatives include C-H stretching, C=N stretching, C=C stretching, and ring vibrations. The C-H stretching vibrations of the methyl group and the thiazole ring proton typically appear in the region of 3100-2900 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are observed in the 1650-1400 cm⁻¹ region. researchgate.netresearchgate.net The presence of the chloromethyl group introduces a characteristic C-Cl stretching vibration, which is typically found in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹. Specific bands related to the thiazole ring skeleton can also be identified. cdnsciencepub.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

| C-H Stretch | Aromatic (Thiazole Ring) | 3100-3000 |

| C-H Stretch | Aliphatic (-CH₃, -CH₂Cl) | 3000-2850 |

| C=N Stretch | Thiazole Ring | 1650-1550 |

| C=C Stretch | Thiazole Ring | 1550-1450 |

| C-Cl Stretch | Chloromethyl Group | 800-600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. chemicalbook.com Due to the presence of chlorine, this molecular ion peak will be accompanied by an isotopic peak (M+2) with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) is a common method used in MS, which can cause the molecular ion to fragment into smaller, charged species. The analysis of these fragmentation patterns provides valuable structural information. libretexts.orgchemguide.co.uk Common fragmentation pathways for this compound may include the loss of a chlorine radical to form a stable cation, or cleavage of the chloromethyl group. Fragmentation of the thiazole ring itself can also occur, leading to a series of characteristic fragment ions that can be used to confirm the structure of the molecule.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Identity |

| [M]⁺ | 147 | Molecular Ion |

| [M+2]⁺ | 149 | Isotopic Molecular Ion (³⁷Cl) |

| [M-Cl]⁺ | 112 | Loss of Chlorine |

| [M-CH₂Cl]⁺ | 98 | Loss of Chloromethyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic and heterocyclic compounds like this compound, the principal electronic transitions are typically π → π* and n → π*. shu.ac.ukyoutube.com

The thiazole ring contains π electrons in its aromatic system and non-bonding (n) electrons on the nitrogen and sulfur atoms. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. The n → π* transitions, involving the promotion of a non-bonding electron to a π* antibonding orbital, are typically of lower intensity. The absorption maxima (λ_max) in the UV-Vis spectrum are characteristic of the electronic structure of the molecule and can be influenced by the substituents on the thiazole ring and the solvent used for the measurement. Thiazole itself exhibits intense absorption bands in the vacuum ultraviolet (VUV) region. researchgate.netosti.gov

Interactive Data Table: Expected UV-Vis Absorption Data for Thiazole Derivatives

| Electronic Transition | Typical Wavelength Range (nm) | Relative Intensity |

| π → π | 200 - 300 | High |

| n → π | 250 - 350 | Low |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

Furthermore, X-ray crystallography elucidates the crystal packing, which describes how individual molecules are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal structure. While no specific crystal structure for this compound is readily available, data for a closely related compound, 2-chloro-5-(chloromethyl)thiazole, shows that the thiazole ring is planar. nih.govresearchgate.net In this related structure, the chloromethyl carbon and the chlorine atom at the 2-position lie close to the mean plane of the thiazole ring. nih.govresearchgate.net

Interactive Data Table: Illustrative Crystallographic Parameters for a Thiazole Derivative

| Parameter | Description | Example Value (from a related structure) |

| Crystal System | The symmetry of the unit cell | Monoclinic |

| Space Group | The symmetry of the crystal lattice | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 4.2430, b = 17.151, c = 9.1640 |

| β (°) | Unit cell angle | 96.82 |

| V (ų) | Volume of the unit cell | 662.2 |

| Z | Number of molecules per unit cell | 4 |

Biological Activity and Pharmacological Relevance of Thiazole Derivatives

Antimicrobial Properties of Thiazole (B1198619) Compounds

The rise of drug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. jchemrev.comnih.gov Thiazole derivatives have been extensively investigated as a promising class of compounds to address this need. mdpi.com Their amphiphilic nature, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into microbial cell membranes, leading to cytoplasmic leakage, physiological disturbances, and eventual cell death. mdpi.com

Thiazole derivatives have demonstrated significant antibacterial activity against a wide range of both Gram-positive and Gram-negative pathogenic bacteria. biointerfaceresearch.comresearchgate.net The introduction of various substituents onto the thiazole core can modulate this activity. mdpi.com For example, certain novel thiazole derivatives have shown potent activity against strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. biointerfaceresearch.com Some synthesized compounds have exhibited antibacterial efficacy comparable or even superior to reference drugs like ampicillin (B1664943) and gentamicin. biointerfaceresearch.com

The structure-activity relationship (SAR) studies indicate that specific functional groups can enhance antibacterial potency. For instance, the presence of electron-withdrawing groups, such as a nitro group (-NO2), has been associated with increased activity. biointerfaceresearch.com Similarly, hybrid molecules that combine the thiazole scaffold with other bioactive moieties like pyrazoline, triazole, or coumarin (B35378) have been synthesized and shown to possess potent antibacterial properties against various human pathogens. jchemrev.com

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound 43a | S. aureus | 16.1 µM | jchemrev.com |

| Compound 43a | E. coli | 16.1 µM | jchemrev.com |

| Compound 43c | B. subtilis | 28.8 µM | jchemrev.com |

| Compound 37c | Various Bacteria | 46.9 - 93.7 µg/mL | jchemrev.com |

| Compound 12 (4-hydroxyphenyl at 2-position) | S. aureus, E. coli | 125–150 μg/mL | nih.gov |

| Compound 11 (4-hydroxyphenyl at 4-position) | S. aureus, E. coli | 150–200 μg/mL | nih.gov |

Thiazole-based molecules have also emerged as potent antifungal agents, particularly against clinically relevant Candida species, which are a common cause of fungal infections. nih.govnih.gov The antifungal action of some thiazole derivatives has been found to be comparable to established drugs like ketoconazole (B1673606) and fluconazole. jchemrev.com Research has focused on their efficacy against various strains, including the pathogenic Candida albicans and Aspergillus niger. nih.govnih.gov

The structural features of these molecules play a critical role in their antifungal potency. Studies have shown that 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives are generally more potent than analogs lacking the C2-hydrazone linkage. nih.gov Furthermore, the presence of lipophilic, electron-donating substituents appears to correlate with increased inhibitory activity against both albicans and non-albicans Candida strains. nih.gov The proposed mechanism for many antifungal azoles involves the inhibition of lanosterol-C14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound 43b | A. flavus | 16.2 µM | jchemrev.com |

| Compound 37c | Various Fungi | 5.8 - 7.8 µg/mL | jchemrev.com |

| Newly Synthesized Thiazoles | C. albicans | 0.008–7.81 µg/mL | nih.gov |

| Compound 7e | C. albicans | 3.9 µg/mL | nih.gov |

| Compound 7a | C. albicans | 7.81 µg/mL | nih.gov |

| Fluconazole (Reference) | C. albicans | 15.62 µg/mL | nih.gov |

The broad-spectrum antimicrobial activity of thiazole analogs extends to general biocidal applications. researchgate.net The term "biocide" refers to a substance intended to destroy, deter, render harmless, or exert a controlling effect on any harmful organism by chemical or biological means. The inherent ability of the thiazole scaffold to act against a wide variety of microorganisms, including bacteria and fungi, makes its derivatives suitable candidates for such applications. researchgate.netresearchgate.net The functionalization of the thiazole ring allows for the tuning of properties like lipophilicity and chemical reactivity, which can enhance their biocidal efficacy and spectrum of activity. researchgate.net

Anticancer and Antiproliferative Activities

In addition to their antimicrobial properties, thiazole derivatives have garnered significant attention for their potent anticancer and antiproliferative activities. biointerfaceresearch.comresearchgate.net They have been shown to be effective against a variety of cancer cell lines, including those from breast, liver, colon, and lung cancers. mdpi.comnih.govmdpi.com The anticancer potential of this class of compounds is often linked to their ability to induce programmed cell death (apoptosis) and to inhibit key enzymes involved in cancer cell growth and metabolism. researchgate.netmdpi.com

A primary mechanism through which thiazole derivatives exert their anticancer effects is the induction of apoptosis. mdpi.com Apoptosis is a regulated process of cell death that is often deregulated in cancer, allowing tumor cells to survive and proliferate. nih.gov Certain thiazole compounds have been shown to restore this process in cancer cells through various signaling pathways. nih.gov

One of the key pathways implicated is the mitochondria-mediated intrinsic pathway. nih.govnih.gov Some bis-thiazole derivatives have been found to upregulate pro-apoptotic genes like Bax and Puma while downregulating the anti-apoptotic gene Bcl-2. nih.gov This shift in the balance of pro- and anti-apoptotic proteins triggers the mitochondrial apoptotic cascade. nih.gov Other derivatives have been observed to induce apoptosis through the cleavage of PARP1 and caspase 3, critical executioners of the apoptotic process. researchgate.net Furthermore, some compounds can induce cell cycle arrest, preventing cancer cells from dividing and proliferating, which often precedes apoptosis. mdpi.com

| Compound Type/Name | Cancer Cell Line | Observed Apoptotic Mechanism | Reference |

|---|---|---|---|

| Bis-thiazole derivatives (5a, 5b, 5f) | Ovarian Cancer (KF-28) | Mitochondrial-dependent; enhanced pro-apoptotic genes (Bax, Puma), inhibited anti-apoptotic gene (Bcl-2). | nih.gov |

| Compound 4c | Breast Cancer (MCF-7) | Increased percentage of early and late apoptosis from 0.8% (control) to 31.9%. | mdpi.com |

| Novel Thiazole Derivative (Compound 5) | Glioma (U251) | PARP1 and caspase 3 cleavage; increased levels of Bax and Bim pro-apoptotic proteins. | researchgate.net |

| Benzothiazole Derivative (BTD) | Colorectal Cancer | ROS-mediated mitochondrial intrinsic pathway. | nih.gov |

| Thiadiazine-based Thiazoles | Various Cancer Lines | Stimulate cell cycle arrest, leading to apoptosis. | mdpi.com |

Cancer cells exhibit altered metabolism to sustain their rapid growth and proliferation. Key enzymes in these metabolic and signaling pathways represent attractive targets for anticancer drug development. Thiazole derivatives have been successfully designed to inhibit several of these crucial enzymes. nih.gov

Examples include:

Topoisomerase II: This enzyme is vital for DNA replication and repair. Its inhibition can lead to DNA damage and cell death. A novel thiazole derivative has been shown to exhibit strong cytotoxicity against liver (HepG-2) and breast (MCF-7) cancer cells, with molecular docking studies suggesting it targets the DNA-Topoisomerase II complex. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow. Compound 4c, a thiazole derivative, was found to be a potent inhibitor of VEGFR-2. mdpi.com

Lactate (B86563) Dehydrogenase (LDH): Cancer cells often rely on aerobic glycolysis, a process that produces large amounts of lactate via LDH. Inhibiting LDH can disrupt the energy supply of cancer cells. nih.gov Several thiazole-based compounds have been identified as potent inhibitors of human lactate dehydrogenase A (hLDHA). acs.org

Protein Kinases: These enzymes are critical components of cell signaling pathways that control proliferation and survival. Aberrant kinase activity is a hallmark of many cancers. Thiazole derivatives have been developed as inhibitors for various kinases, including Cyclin-Dependent Kinase 2 (CDK2) and B-RAFV600E. nih.gov

Cyclooxygenase (COX) Enzymes: COX enzymes, particularly COX-2, are often overexpressed in tumors and contribute to inflammation and cancer progression. Thiazole carboxamide derivatives have been synthesized and shown to inhibit both COX-1 and COX-2 enzymes. acs.org

| Compound | Target Enzyme | Inhibitory Activity (IC50 / % Inhibition) | Reference |

|---|---|---|---|

| Compound 4c | VEGFR-2 | IC50 = 0.15 µM | mdpi.com |

| Compound 8c | hLDHA | 53% Inhibition | acs.org |

| Compound 8l | hLDHA | 52% Inhibition | acs.org |

| Compound 40 | B-RAFV600E Kinase | IC50 = 23.1 nM | nih.gov |

| Compound 2b | COX-1 | IC50 = 0.239 µM | acs.org |

| Compound 2b | COX-2 | IC50 = 0.191 µM | acs.org |

| Compound 2a | COX-2 | IC50 = 0.958 µM | acs.org |

Anti-inflammatory Effects of Thiazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases. Thiazole derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. researchgate.netnih.gov

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

A key mechanism through which thiazole derivatives exert their anti-inflammatory effects is by modulating the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.net

Several studies have identified thiazole derivatives as potent inhibitors of both COX and LOX enzymes. For instance, a series of 5,6-diarylimidazo[2.1-b]thiazole derivatives were synthesized and evaluated for their inhibitory potential against COX-1 and COX-2. One compound from this series was identified as a potent, orally active, and selective inhibitor of the COX-2 enzyme. nih.gov Another study reported two novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol. The former was found to be a non-selective COX-1/COX-2 inhibitor, while the latter acted as a selective COX-2 inhibitor. nih.gov

The development of dual COX/LOX inhibitors is a significant area of research, as it may offer therapeutic advantages, including improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). scientifiq.ai Research has led to the identification of a potent thiazole derivative with dual inhibitory activity against COX-2 and 5-LOX, demonstrating significant anti-inflammatory effects in animal models. nih.gov

| Compound | Target Enzyme(s) | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 5,6-diarylimidazo[2.1-b]thiazole derivative | COX-2 | Potent and selective inhibitor | nih.gov |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | COX-1/COX-2 | Non-selective inhibitor | nih.gov |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | Selective inhibitor (IC50 = 11.65 ± 6.20 mM) | nih.gov |

| Thiazole derivative 6l | COX-2, 5-LOX | IC50 = 0.09 µM (COX-2), 0.38 µM (5-LOX) | nih.gov |

Other Investigated Biological Activities

Beyond their anti-inflammatory effects, thiazole derivatives have been investigated for a wide array of other biological activities, highlighting the versatility of this chemical scaffold.

Antitubercular Activity: Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Thiazole-based compounds have shown promise as potent antitubercular agents by targeting key bacterial enzymes and disrupting essential metabolic pathways. thieme-connect.combohrium.com For example, a series of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, with some compounds showing significant inhibitory effects. nih.gov

Antidiabetic Activity: Thiazole derivatives have been explored for their potential in managing diabetes. nih.gov Some of these compounds target enzymes and receptors that play a crucial role in the pathogenesis of diabetes, such as α-amylase, α-glucosidase, and dipeptidyl peptidase IV (DPP4). rasayanjournal.co.in For instance, imidazopyridine-based thiazole derivatives have demonstrated the ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov

Anticonvulsant Activity: Epilepsy is a neurological disorder characterized by recurrent seizures. Several thiazole derivatives have been synthesized and screened for their anticonvulsant properties. biointerfaceresearch.com For example, novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles have shown significant anticonvulsant activity in mouse models of seizures. tandfonline.com Similarly, thiazole-bearing 4-thiazolidinones have been identified as a promising class of anticonvulsant agents. mdpi.com

| Biological Activity | Example Thiazole Derivative Class | Mechanism/Target | Reference |

|---|---|---|---|

| Antitubercular | Acetylene containing 2-(2-hydrazinyl)thiazoles | Inhibition of Mycobacterium tuberculosis growth | nih.gov |

| Antidiabetic | Imidazopyridine-based thiazoles | α-glucosidase inhibition | nih.gov |

| Anticonvulsant | 2-(Cyclopentylmethylene)hydrazinyl-1,3-thiazoles | Protection against pentylenetetrazole-induced seizures | tandfonline.com |

| Anticonvulsant | Thiazole-bearing 4-thiazolidinones | Activity in maximal electroshock seizure (MES) model | mdpi.com |

Molecular Mechanisms of Biological Action

The diverse biological activities of thiazole derivatives stem from their ability to interact with various biological macromolecules and their inherent chemical reactivity.

Interactions with Biological Macromolecules

Thiazole derivatives can interact with a range of biological macromolecules, including proteins and nucleic acids, thereby modulating their function. The nature of these interactions is crucial for their therapeutic effects. For instance, the anticancer activity of some thiazole derivatives is attributed to their ability to bind to and inhibit protein kinases, which are key regulators of cellular processes. nih.gov

In the context of anti-inflammatory action, molecular docking studies have shown that thiazole derivatives can fit into the active sites of COX and LOX enzymes, leading to their inhibition. nih.gov Furthermore, some thiazole derivatives have been found to interact with the F-actin bundling protein fascin, effectively blocking cancer cell migration and invasion. acs.org The thiazole ring can also replace amide groups in peptides, leading to stronger interactions with biological targets. nih.gov

Electrophilic Reactivity in Biological Systems

The chemical reactivity of the thiazole ring, particularly its potential for electrophilic and nucleophilic interactions, contributes to its biological activity. thieme-connect.combohrium.com The electron distribution within the thiazole ring allows for various chemical reactions, which can enhance its biological effects. ijpsjournal.com The π-electron system of the thiazole ring can participate in interactions with biological targets. The calculated π-electron density indicates that electrophilic substitution predominantly occurs at the C-5 position, while nucleophilic substitution is favored at the C-2 position. researchgate.net This reactivity allows for the formation of covalent or non-covalent bonds with biological macromolecules, leading to the modulation of their activity.

Structure-Activity Relationship (SAR) Studies in Thiazole Bioactive Agents

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For thiazole derivatives, SAR studies have provided valuable insights into how different substituents on the thiazole ring influence their biological activity.

For anti-inflammatory agents, SAR studies have revealed that the nature and position of substituents on the thiazole core are critical for COX and LOX inhibitory activity. For example, in a series of thiazole-based thiazolidinones, it was found that substituents like 4-NO2, 3-NO2, and 3-Cl on an attached benzene (B151609) ring were favorable for COX-1/LOX inhibition. nih.gov The introduction of a methyl group at specific positions on the thiazole ring led to compounds with only COX-1 inhibitory activity, with a loss of LOX activity. nih.gov

In the realm of anticonvulsant thiazoles, the type of substituent at the para-position of a benzene ring attached to the thiazole was found to be very important for their activity. tandfonline.com For antimicrobial thiazoles, SAR studies have suggested that specific substitutions on both the thiazole and an adjacent pyrazoline ring could be responsible for their antibacterial activity. mdpi.com Furthermore, in a series of dihydropyrazole-thiazole derivatives with anti-inflammatory activity, SAR analysis based on their inhibitory effects on nitric oxide release helped in identifying the optimal compound. nih.gov

| Biological Activity | Key Structural Features Influencing Activity | Reference |

|---|---|---|

| Anti-inflammatory (COX/LOX Inhibition) | Substituents on the benzene ring (e.g., 4-NO2, 3-NO2, 3-Cl) are favorable. Methyl group on the thiazole ring can abolish LOX activity. | nih.gov |

| Anticonvulsant | The type of substituent at the para-position of an attached benzene ring is crucial. | tandfonline.com |

| Antimicrobial | Identical substitutions on both the thiazole and an adjacent 2-pyrazoline (B94618) moiety can be responsible for antibacterial activity. | mdpi.com |

| Anti-inflammatory (NO inhibition) | Analysis of substituents on the dihydropyrazole and thiazole rings led to the identification of the most potent compound. | nih.gov |

Industrial and Synthetic Utility As Chemical Intermediates

Intermediates in Pharmaceutical Synthesis

The thiazole (B1198619) moiety is a recognized pharmacophore, and its derivatives are integral to the development of numerous therapeutic agents. The functionalized nature of 5-(chloromethyl)-2-methyl-1,3-thiazole and related compounds makes them valuable starting materials for medicinal chemists.

Precursors for Antiviral Drug Synthesis (e.g., Ritonavir)

A critical application of a closely related intermediate, 2-chloro-5-(chloromethyl)thiazole, is in the production of the antiretroviral drug Ritonavir. lookchem.com Ritonavir is an HIV protease inhibitor used in the treatment of HIV/AIDS. lookchem.comnewdrugapprovals.org The synthesis of Ritonavir involves a multi-step process where the thiazole-containing fragment is coupled with other complex intermediates. newdrugapprovals.orggoogle.com Specifically, the 5-(chloromethyl)thiazole (B1295649) derivative provides the essential thiazole ring structure that is a key component of the final Ritonavir molecule. pharmaffiliates.com The synthesis pathway described in patent literature showcases the condensation of a thiazole derivative with a complex diaminoalcohol backbone to construct the final drug. newdrugapprovals.org

Role in the Development of Novel Therapeutic Agents

Thiazole-containing compounds are known for a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov Consequently, this compound and its analogs serve as key starting points for the synthesis of novel therapeutic agents. quinoline-thiophene.com The reactive chloromethyl group allows for structural modifications and the introduction of various functional groups, enabling researchers to develop new drug candidates. quinoline-thiophene.com For instance, novel thiazole derivatives have been synthesized and evaluated for their anticancer activity against various cell lines. mdpi.com Research has also explored thiazole compounds as potential agents against Mycobacterium tuberculosis, with some derivatives showing significant activity. researchgate.net The versatility of the thiazole scaffold, made accessible through intermediates like this compound, continues to be exploited in the discovery of new medicines. nih.gov

Role in Agrochemical Development

In addition to its pharmaceutical applications, this compound and, more prominently, its analog 2-chloro-5-(chloromethyl)thiazole, are indispensable intermediates in the agrochemical industry. researchgate.netnih.gov These compounds are fundamental to the synthesis of modern insecticides that are crucial for crop protection.

Synthesis of Neonicotinoid Insecticides (e.g., Thiamethoxam (B1682794), Clothianidin)

The neonicotinoids are a major class of insecticides, and 2-chloro-5-(chloromethyl)thiazole is a key intermediate in the production of two prominent members: Thiamethoxam and Clothianidin. lookchem.comgoogle.com

Thiamethoxam: The synthesis of this broad-spectrum insecticide involves the condensation of 2-chloro-5-(chloromethyl)thiazole with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine. google.comgoogle.com This reaction directly incorporates the chlorothiazolylmethyl group into the final active ingredient. hawaii.gov Thiamethoxam is effective against a wide range of sucking and chewing insects. hawaii.gov

Clothianidin: Similarly, Clothianidin is synthesized using 2-chloro-5-(chloromethyl)thiazole as a starting material. lookchem.comgoogle.com The synthesis involves reacting the thiazole intermediate with a substituted nitroguanidine (B56551). agropages.comsumitomo-chem.co.jp Clothianidin is a systemic insecticide known for its effectiveness against a variety of insect pests in numerous crops. agropages.comsumitomo-chem.co.jp It is also an environmental transformation product of Thiamethoxam. nih.gov

The following table summarizes the role of the thiazole intermediate in the synthesis of these key neonicotinoid insecticides.

| Insecticide | Precursor Intermediate | Key Synthetic Step |

| Thiamethoxam | 2-chloro-5-(chloromethyl)thiazole | Condensation with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine google.comgoogle.com |

| Clothianidin | 2-chloro-5-(chloromethyl)thiazole | Reaction with a substituted nitroguanidine google.comsumitomo-chem.co.jp |

Applications in the Development of Pesticides and Herbicides

The utility of this compound and its analogs extends beyond neonicotinoids to the broader development of pesticides. quinoline-thiophene.com The thiazole ring is a common feature in many biologically active molecules used in agriculture. The reactive nature of the chloromethyl group allows for the synthesis of a diverse range of derivatives that can be screened for pesticidal and herbicidal activity. quinoline-thiophene.com This makes it a valuable building block in the research and development of new crop protection agents. newdrugapprovals.org The development of novel pesticides is an ongoing process in the agrochemical industry to address issues such as pest resistance and to improve safety and environmental profiles. nih.gov

Environmental Fate and Degradation Studies of Thiazole Compounds

Biodegradation Pathways and Microbial Metabolism (e.g., by Pseudomonas stutzeri)

The biodegradation of thiazole-containing compounds is a key process influencing their environmental persistence. Microbial metabolism, particularly by bacteria, plays a significant role in breaking down these structures. Species from the genus Pseudomonas are noted for their versatile metabolic capabilities, including the degradation of various aromatic and halogenated compounds. nih.govdtic.mil

One notable example is the degradation of the neonicotinoid insecticide clothianidin by Pseudomonas stutzeri. nih.gov This bacterium is capable of utilizing clothianidin as a substrate, breaking it down into smaller molecules. Studies have shown that P. stutzeri can achieve significant degradation of clothianidin over a 14-day incubation period. nih.gov The degradation process involves the cleavage of the molecule, leading to the formation of metabolites. One of the identified pathways for clothianidin in soil involves N-demethylation to form N-(2-chlorothiazol-5-ylmethyl)-N′-nitroguanidine. nih.gov Another pathway involves the cleavage of the nitroguanidine (B56551) moiety. nih.gov Research on the degradation of clothianidin by P. sordida has shown its transformation to TZMU, with cytochrome P450 enzymes implicated in the process. nih.gov

The efficiency of this biodegradation is influenced by environmental conditions. For Pseudomonas stutzeri, optimal degradation of clothianidin occurs at a neutral pH (pH 7), with a 62% reduction observed over 14 days. nih.gov The degradation rate decreases significantly in more acidic (pH 5) or alkaline (pH 9) conditions. nih.gov

Table 1: Effect of pH on Clothianidin Biodegradation by Pseudomonas stutzeri

| pH Level | Degradation Percentage (over 14 days) |

|---|---|

| 5 | 14% |

| 7 | 62% |

| 9 | 2% |

Data sourced from studies on clothianidin degradation. nih.gov

Photolytic Degradation Processes in Aquatic and Terrestrial Environments

Photolytic degradation, or photodegradation, is another crucial pathway for the breakdown of thiazole (B1198619) compounds in the environment. This process involves the decomposition of chemical structures by light, particularly ultraviolet (UV) radiation from the sun.

Studies on the neonicotinoids clothianidin and thiamethoxam (B1682794) have demonstrated that they undergo photodegradation in both soil and solid phases. researchgate.net The process follows first-order kinetics, and UVB radiation is a key driver of this degradation, while the effects of visible and UVA light are considered negligible. researchgate.net The half-lives of these compounds are significantly shorter when they are directly exposed to sunlight without soil, indicating that insecticides on soil surfaces will degrade much faster than those that have penetrated the soil matrix. researchgate.net For instance, the half-life of thiamethoxam under sunlight is about 10 hours without soil, but this extends to between 88 and 103 hours in soil. researchgate.netresearchgate.net

The specific structure of the thiazole compound influences its susceptibility to photodegradation. Research on other thiazole-containing molecules has shown that the degradation process can involve a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges into the final degradation products. nih.gov However, some thiazole compounds, such as sulfathiazole, may not degrade under the same conditions, suggesting that the specific substituents on the thiazole ring are critical in determining its photolytic stability. nih.gov In aquatic environments, factors such as dissolved organic matter (DOM) can influence photodegradation rates by acting as photosensitizers or by light screening effects. nih.gov

Table 2: Photodegradation Half-Lives of Thiazole-Containing Insecticides

| Compound | Condition | Half-Life |

|---|---|---|

| Clothianidin | Sunlight (in soil) | 97 - 112 hours |

| Clothianidin | Sunlight (no soil) | 13 hours |

| Thiamethoxam | Sunlight (in soil) | 88 - 103 hours |

| Thiamethoxam | Sunlight (no soil) | 10 hours |

| Thiamethoxam | UVB Light (no soil) | 3 hours |

Data sourced from photodegradation studies of neonicotinoids. researchgate.netresearchgate.net

Considerations for Environmental Persistence and Mobility

The environmental persistence and mobility of a chemical determine its potential to remain in the environment and move through different environmental compartments, such as soil and water. umweltbundesamt.denih.gov Persistence is often measured by the degradation half-life (DT50 or t1/2), while mobility is related to properties like water solubility and the organic carbon-water (B12546825) partition coefficient (Koc). umweltbundesamt.denih.govresearchgate.net

Thiazole compounds, particularly the neonicotinoids, exhibit a range of persistence in soil. The half-life of thiamethoxam can vary widely depending on conditions, from as short as 1.6 days in plants to over 300 days in certain soil types. researchgate.netmdpi.com Its primary metabolite, clothianidin, is generally more persistent, with reported soil half-lives ranging from 5.92 to over 1300 days. researchgate.netnih.gov Factors influencing these half-lives include soil type, moisture content, temperature, light exposure, and microbial activity. mdpi.comnih.gov

The mobility of these compounds is also a key consideration. Chemicals that are both persistent and mobile are of particular concern as they can leach from soil into groundwater and contaminate drinking water resources. nih.gov Polar organic chemicals, which include many thiazole derivatives, tend to have a low affinity for sorption to organic matter in soil and are therefore more mobile in the aquatic environment. umweltbundesamt.de The assessment of mobility often uses the log Koc value; a lower value suggests higher mobility. umweltbundesamt.denih.gov

Table 3: Reported Soil Half-Lives for Thiamethoxam and Clothianidin

| Compound | Study Conditions | Half-Life (DT50) in Days |

|---|---|---|

| Thiamethoxam | Paddy Soil | 8.4 - 13.1 |

| Thiamethoxam | Sandy-Loam Soil | 16.5 |

| Thiamethoxam | Variable Moisture | 46 - 301 |

| Clothianidin | General Soil | 65 - 351 |

| Clothianidin | Field Dissipation Trials | 277 - 1386 |

Data compiled from various environmental fate studies. mdpi.comnih.gov

Identification and Characterization of Environmental Metabolites

When a parent compound like 5-(Chloromethyl)-2-methyl-1,3-thiazole degrades in the environment, it forms various metabolites or transformation products. Identifying these metabolites is crucial for a complete environmental risk assessment, as they may have their own toxicological and mobility properties.

For the widely studied thiazole-containing neonicotinoids, several key environmental metabolites have been identified. One of the most significant degradation pathways for thiamethoxam is its conversion to clothianidin, which is also an active insecticide and is often more persistent than the parent compound. researchgate.netnih.gov

Further degradation of the thiazole ring and its associated structures leads to a variety of other metabolites. For example, the aerobic degradation of clothianidin in soil can proceed via two main pathways: one involves N-demethylation to form N-(2-chlorothiazol-5-ylmethyl)-N′-nitroguanidine, while another pathway involves the cleavage of the nitroguanidine moiety to produce N-methyl-N-nitroguanidine. nih.gov The biodegradation of clothianidin by Pseudomonas stutzeri has been shown to produce 2-chloro-methyl thiazole and methyl 3-(thiazole-yl) methyl guanidine. nih.gov Photodegradation also yields distinct products, with studies identifying four compounds from the photodegradation of clothianidin and three from thiamethoxam. researchgate.net

The characterization of these metabolites often requires sophisticated analytical techniques such as liquid chromatography tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to determine their molecular weight, formula, and structure. nih.gov

Future Research Directions and Emerging Applications

Exploration of Unconventional Synthetic Methodologies and Catalysis

The development of novel and more efficient synthetic routes for thiazole (B1198619) derivatives is a primary focus of ongoing research. While traditional methods like the Hantzsch synthesis are well-established, they often involve harsh conditions or the use of hazardous reagents. justia.com Future work will likely concentrate on "green" and sustainable approaches. This includes the use of microwave irradiation, ultrasound-assisted synthesis, and eco-friendly solvents to minimize environmental impact and improve reaction efficiency. justia.com

Furthermore, the exploration of new catalytic systems is a promising avenue. This includes the use of metal-free catalysts, recyclable biocatalysts like chitosan (B1678972) hydrogels, and nanocatalysts to facilitate the synthesis of thiazoles with high yields and selectivity under mild conditions. smolecule.comchemicalbook.com Electrochemical methods are also emerging as a sustainable alternative for the oxidative cyclization steps in thiazole synthesis, avoiding the need for chemical oxidants. semanticscholar.org These unconventional methodologies could provide more economical and environmentally benign pathways for the industrial production of 5-(Chloromethyl)-2-methyl-1,3-thiazole and its derivatives.

Design and Synthesis of Next-Generation Thiazole Derivatives with Enhanced Efficacy and Selectivity

The thiazole scaffold is a privileged structure in medicinal chemistry, and the functional groups on this compound provide a handle for extensive derivatization. Future research will undoubtedly focus on the rational design and synthesis of new thiazole-based compounds with improved biological activity and target selectivity. researchgate.netjustia.com By modifying the substituents on the thiazole ring, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules.

For instance, the development of multi-targeted inhibitors, where a single thiazole derivative can modulate multiple biological targets, is a growing trend in drug discovery. researchgate.net This approach can be particularly effective in complex diseases like cancer. The synthesis of compounds containing multiple thiazole rings within the same molecule has also been shown to enhance therapeutic activities. google.com The goal is to create next-generation therapeutics with higher potency, reduced side effects, and the ability to overcome drug resistance.

In-depth Mechanistic Investigations of Biological and Chemical Processes

A deeper understanding of the reaction mechanisms involved in both the synthesis and biological action of thiazole derivatives is crucial for their further development. Future studies will likely employ advanced analytical techniques to elucidate the intricate pathways of thiazole formation. This knowledge can lead to the optimization of reaction conditions and the development of more robust synthetic protocols.

From a biological perspective, detailed mechanistic studies are needed to understand how thiazole-containing molecules interact with their protein targets at a molecular level. Investigating these interactions can reveal the key structural features responsible for their therapeutic effects and can guide the design of more effective drugs. tcichemicals.com Understanding the mechanism of action is also critical for predicting potential off-target effects and for developing strategies to mitigate them.

Advanced Integrated Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental work is becoming an indispensable tool in chemical research. In the context of thiazole chemistry, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of novel derivatives before they are synthesized. nih.govnih.gov This rational design approach can save significant time and resources by prioritizing the most promising candidates for synthesis and testing.

Molecular dynamics simulations can provide insights into the binding of thiazole-based ligands to their biological targets, helping to explain their mechanism of action. nih.gov In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can also be used to predict the drug-like properties of new compounds early in the discovery process. mdpi.com The synergy between these advanced computational methods and traditional experimental validation will accelerate the discovery and development of new thiazole-based technologies.

Development of Sustainable and Eco-friendly Processes for Industrial Scale Synthesis

As the demand for thiazole derivatives in various industries grows, the development of sustainable and environmentally friendly manufacturing processes is of paramount importance. Future research will focus on optimizing synthetic routes to reduce waste, minimize energy consumption, and utilize renewable resources. This aligns with the principles of green chemistry, which aim to design chemical products and processes that are environmentally benign. chemheterocycles.comgoogleapis.com

The implementation of continuous flow chemistry is one promising strategy for the large-scale synthesis of thiazoles, offering advantages in terms of safety, efficiency, and scalability. The development of recyclable catalysts and the use of greener solvents will also contribute to more sustainable industrial processes. Ultimately, the goal is to create a circular economy for thiazole-based products, where waste is minimized and resources are used efficiently.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.